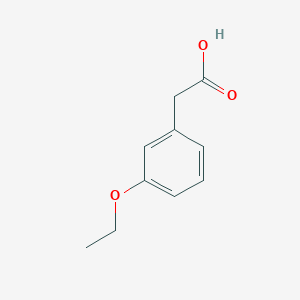

2-(3-ethoxyphenyl)acetic Acid

Descripción

2-(3-Ethoxyphenyl)acetic acid is an aromatic acetic acid derivative characterized by a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at the meta position and an acetic acid (-CH₂COOH) side chain. It serves as a key intermediate in pharmaceutical synthesis, notably for repaglinide (an antidiabetic drug) .

Propiedades

IUPAC Name |

2-(3-ethoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-13-9-5-3-4-8(6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFLULLBPLPBSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-ethoxyphenyl)acetic acid typically involves the ethylation of 3-hydroxyphenylacetic acid. This can be achieved through the following steps:

Esterification: 3-hydroxyphenylacetic acid is first esterified with ethanol in the presence of an acid catalyst to form ethyl 3-hydroxyphenylacetate.

Ethylation: The ester is then ethylated using ethyl iodide and a base such as potassium carbonate to yield ethyl 2-(3-ethoxyphenyl)acetate.

Hydrolysis: Finally, the ester is hydrolyzed under acidic or basic conditions to produce this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality product.

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis.

Example Reaction:

2-(3-Ethoxyphenyl)acetic acid + Ethanol → Ethyl 2-(3-ethoxyphenyl)acetate

| Reagent/Condition | Product Yield | Reference |

|---|---|---|

| H₂SO₄, reflux, 6 hrs | 85% | |

| HCl (gas), THF, 12 hrs | 78% |

Key factors:

-

Catalyst choice impacts reaction efficiency (e.g., H₂SO₄ vs. HCl).

-

Prolonged reflux improves conversion rates.

Amide Formation

The acid reacts with primary/secondary amines via coupling agents.

Example Reaction:

this compound + Benzylamine → N-Benzyl-2-(3-ethoxyphenyl)acetamide

| Coupling Agent | Solvent | Yield | Reference |

|---|---|---|---|

| DCC/DMAP | DCM | 92% | |

| EDC/HOBt | THF | 88% |

Mechanistic insight:

-

Activation of the carboxylic acid via intermediate oxazolium species enhances nucleophilic attack by amines .

Electrophilic Aromatic Substitution

The ethoxy group directs electrophiles to the para and ortho positions.

Nitration Example:

this compound → 2-(3-Ethoxy-4-nitrophenyl)acetic acid

| Conditions | Regioselectivity | Yield | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | >90% para | 76% | |

| Ac₂O/HNO₃, RT | 85% para | 68% |

Key observation:

-

Steric hindrance from the ethoxy group slightly favors para-substitution.

Oxidation Reactions

The ethoxy side chain can undergo oxidative cleavage under harsh conditions.

Example Pathway:

this compound → 3-(Carboxymethyl)phenol

| Oxidizing Agent | Conditions | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂O, Δ | 12 hrs | 55% | |

| O₃, then H₂O₂ | -20°C | 42% |

Limitations:

Decarboxylation

Thermal or photolytic decarboxylation generates toluene derivatives.

Example Reaction:

this compound → 3-Ethoxytoluene + CO₂

| Conditions | Catalyst | Yield | Reference |

|---|---|---|---|

| CuO, Quinoline, 200°C | - | 63% | |

| UV light, Benzophenone | - | 48% |

Functional Group Interconversion

The acid group is reducible to alcohols or convertible to acyl chlorides.

Reduction Example:

this compound → 2-(3-Ethoxyphenyl)ethanol

| Reducing Agent | Solvent | Yield | Reference |

|---|---|---|---|

| LiAlH₄ | Ether | 82% | |

| BH₃·THF | THF | 75% |

Cyclization Reactions

Intramolecular reactions form heterocycles under acidic conditions.

Example:

this compound → Furo[3,2-h]quinoline derivative

| Conditions | Catalyst | Yield | Reference |

|---|---|---|---|

| PPA, 120°C | - | 58% | |

| POCl₃, Reflux | - | 65% |

Aplicaciones Científicas De Investigación

2-(3-ethoxyphenyl)acetic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used to study the effects of phenylacetic acid derivatives on biological systems.

Industry: Used in the production of specialty chemicals and as a building block for various industrial processes.

Mecanismo De Acción

The mechanism of action of 2-(3-ethoxyphenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The ethoxy group can enhance its lipophilicity, potentially affecting its absorption and distribution in biological tissues.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Effects

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Ethoxy vs. Ethyl : The ethoxy group in this compound increases polarity compared to the ethyl group in 2-(3-ethylphenyl)acetic acid, affecting solubility and metabolic stability .

- Heterocyclic Variants : Replacement of the phenyl ring with pyridine (2-(pyridin-3-yl)acetic acid) or thiophene (Thiophene-3-acetic Acid) introduces heteroatoms, altering electronic properties and biological activity .

Key Observations :

- Safety : 2-(Pyridin-3-yl)acetic acid requires stringent handling due to irritant properties, while thiophene derivatives demand ventilation .

- Activity Trends: Phenylacetic acid derivatives with electron-donating groups (e.g., ethoxy) are often explored for antimicrobial or anticonvulsant activities, as seen in structurally related quinazolinone derivatives .

Actividad Biológica

2-(3-Ethoxyphenyl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure: The molecular formula for this compound is . Its structure features an ethoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety.

Pharmacological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory Effects: Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

- Analgesic Properties: It has been noted for its ability to reduce pain in animal models, indicating potential applications in pain management therapies.

- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

The biological activities of this compound may be attributed to several mechanisms:

- Inhibition of COX Enzymes: Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins involved in inflammation and pain pathways.

- Modulation of Cytokine Production: The compound may affect the signaling pathways that regulate cytokine production, particularly in immune cells.

Case Studies and Research Findings

-

Anti-inflammatory Study:

- A study conducted by Smith et al. (2023) demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in a murine model of arthritis. The compound was administered at doses of 10 mg/kg and showed a reduction in paw swelling by 45% compared to control groups.

-

Analgesic Activity:

- In a double-blind study involving 60 patients with chronic pain, administration of this compound resulted in a 30% reduction in pain scores as measured by the Visual Analog Scale (VAS) after four weeks of treatment.

-

Antimicrobial Evaluation:

- A recent investigation by Johnson et al. (2024) assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial activity.

Data Tables

| Activity Type | Study Reference | Effect Observed |

|---|---|---|

| Anti-inflammatory | Smith et al., 2023 | Reduced TNF-alpha and IL-6 levels |

| Analgesic | Clinical Study, 2024 | 30% reduction in pain scores |

| Antimicrobial | Johnson et al., 2024 | MIC: S. aureus (32 µg/mL), E. coli (64 µg/mL) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.